N-Benzyl-1-ethyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15762883
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N3 |
---|---|
Molecular Weight | 201.27 g/mol |
IUPAC Name | N-benzyl-1-ethylpyrazol-4-amine |
Standard InChI | InChI=1S/C12H15N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h3-7,9-10,13H,2,8H2,1H3 |
Standard InChI Key | BARSNKXTLCPPSF-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C=N1)NCC2=CC=CC=C2 |
Introduction
N-Benzyl-1-ethyl-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a benzyl group and an ethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. The presence of the pyrazole moiety contributes to its reactivity and biological activity, making it a subject of interest in various fields of research.
Synthesis Methods
The synthesis of N-Benzyl-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of benzylhydrazine with appropriate precursors, followed by cyclization to form the pyrazole ring. Industrial production may involve large-scale batch or continuous processes with automated control of reaction parameters to ensure high yield and purity.
Chemical Reactions and Analysis
N-Benzyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and alkyl halides.
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic medium |
Reduction | Sodium borohydride | Ethanol |
Substitution | Alkyl halides | Presence of a base like potassium carbonate |
Biological Activity
This compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its mechanism of action typically involves binding to specific molecular targets, which can lead to the modulation of enzyme activity or alteration of signal transduction pathways. Research suggests that it may exhibit anti-inflammatory and anticancer activities, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
N-Benzyl-1-ethyl-1H-pyrazol-4-amine is distinct from other pyrazole derivatives due to its specific ethyl substitution, which can significantly affect its chemical reactivity and biological activity compared to its methyl or phenyl analogs.
Compound | Structural Features | Unique Aspects |
---|---|---|
N-Benzyl-1-methyl-1H-pyrazol-4-amine | Methyl group instead of ethyl | Different steric and electronic effects |
N-Benzyl-1-propyl-1H-pyrazol-4-amine | Propyl group at position 1 | Potentially altered reactivity and biological activity |
N-Benzyl-1-(phenyl)-1H-pyrazol-4-amines | Phenyl group on the pyrazole ring | May influence pharmacological profiles |
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